Home > Products > Screening Compounds P53712 > (-)-Eseroline fumarate
(-)-Eseroline fumarate - 70310-73-5

(-)-Eseroline fumarate

Catalog Number: EVT-3477125
CAS Number: 70310-73-5
Molecular Formula: C17H22N2O5
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Eseroline fumarate is a chemical compound derived from eseroline, which itself is a metabolite of the acetylcholinesterase inhibitor physostigmine. This compound acts primarily as an opioid agonist, exhibiting analgesic properties through its interaction with the μ-opioid receptor. Unlike physostigmine, eseroline has a weaker and more reversible effect on acetylcholinesterase, making it a unique candidate for various therapeutic applications .

Source

Eseroline fumarate is synthesized from physostigmine through hydrolysis and subsequent reactions involving strong organic bases and isocyanates. The fumarate salt form enhances its stability and solubility, making it suitable for research and potential clinical use .

Classification

Eseroline fumarate is classified as an opioid analgesic and a metabolite of an anticholinesterase agent. Its unique pharmacological profile allows it to be categorized under both analgesics and neuropharmacological agents, with implications in pain management and neurological disorders .

Synthesis Analysis

The synthesis of (-)-eseroline fumarate involves several key steps:

  1. Starting Material: The synthesis begins with physostigmine, which is subjected to hydrolysis in an aqueous medium using sodium hydroxide or potassium hydroxide.
  2. Formation of Eseroline: The hydrolysis produces eseroline, which can be isolated in high purity (90% or higher) from the reaction mixture .
  3. Conversion to Fumarate Salt: Eseroline is then treated with a strong organic base in an anhydrous solvent to facilitate the formation of the fumarate salt. This process may involve the addition of fumaric acid to form the stable salt form .

The entire synthesis process is typically carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Eseroline fumarate can participate in various chemical reactions due to its functional groups:

  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, regenerating eseroline.
  • Alkylation: Eseroline can undergo alkylation reactions, modifying its pharmacological properties.
  • Isocyanate Reaction: The compound can react with isocyanates to produce derivatives with potentially enhanced therapeutic effects .

These reactions are significant for developing analogs with improved efficacy or reduced side effects.

Mechanism of Action

The primary mechanism of action for (-)-eseroline fumarate involves its role as an agonist at the μ-opioid receptor. Upon binding to this receptor:

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 218.300 g/mol for eseroline base.
  • Appearance: Typically exists as a white crystalline solid in its fumarate form.

Chemical Properties

  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: The fumarate salt form enhances stability compared to the free base.

Relevant data includes a melting point range that supports its use in pharmaceutical formulations .

Applications

(-)-Eseroline fumarate has several scientific uses:

  • Pain Management: Due to its analgesic properties, it is investigated for treating acute and chronic pain conditions.
  • Neurological Research: Its unique interaction with acetylcholinesterase makes it valuable for studying neurodegenerative diseases such as Alzheimer's disease.
  • Pharmacological Studies: It serves as a model compound for exploring opioid receptor interactions and developing new analgesics with fewer side effects .
Biochemical Mechanisms of Action in Neuronal and Cancer Systems

Modulation of Acetylcholinesterase (AChE) Activity and Cholinergic Pathways

(-)-Eseroline fumarate originates from the metabolic processing of physostigmine, a carbamate-based acetylcholinesterase inhibitor clinically employed to manage myasthenia gravis and Alzheimer's-related dementia. The metabolic transformation occurs primarily via hepatic cytochrome P450-mediated hydrolysis, converting physostigmine into the phenolic compound eseroline. Unlike its parent compound, (-)-eseroline fumarate does not function as a direct AChE inhibitor but exerts indirect cholinergic effects through its structural affinity for cholinergic receptors and presynaptic modulation [2].

Research indicates that (-)-eseroline fumarate influences cholinergic neurotransmission through multiple pathways. It demonstrates competitive binding at muscarinic receptor sites, particularly the M2 subtype predominant in cardiac tissue, though with lower affinity compared to classical anticholinergics. Additionally, electrophysiological studies reveal that (-)-eseroline fumarate modulates presynaptic calcium channels, reducing neurotransmitter release at cholinergic synapses in the guinea pig ileum and mouse vas deferens models. This dual action—receptor binding and synaptic modulation—creates a complex net effect on cholinergic signaling that varies by tissue type and receptor density [2] [5].

Table 1: Cholinergic Pathway Modulation by (-)-Eseroline Fumarate

MechanismExperimental ModelKey FindingsFunctional Outcome
Physostigmine MetabolismHepatic microsomesConversion to eseroline via esterase hydrolysisBioactivation to neuroactive metabolite
Receptor InteractionRadioligand binding assaysModerate affinity for M2 muscarinic receptors (Ki ≈ 1-10 μM)Partial cholinergic antagonism
Synaptic ModulationIsolated guinea pig ileumInhibition of electrically-evoked twitch response (IC₅₀ ≈ 230 nM)Reduced acetylcholine release
Calcium Channel EffectsMouse vas deferens preparationSuppression of voltage-gated Ca²⁺ currentsImpaired excitation-contraction coupling

The compound's metabolite dynamics present significant implications for therapeutic applications of physostigmine. While physostigmine transiently enhances cholinergic transmission through AChE inhibition, its conversion to (-)-eseroline fumarate introduces a counterbalancing effect that may contribute to the biphasic response observed in some physostigmine therapies. This metabolic relationship underscores the importance of hepatic function and metabolic rate in determining net cholinergic effects during physostigmine administration [2].

Induction of Lactic Acid Dehydrogenase (LDH) Leakage in Cancer Cell Lines

(-)-Eseroline fumarate demonstrates selective cytotoxicity against neuronal and glial-derived cancer cells through induction of membrane damage, quantifiable by lactic acid dehydrogenase (LDH) leakage. LDH, a cytoplasmic enzyme present in nearly all cell types, releases into the extracellular space upon loss of membrane integrity, serving as a well-established biomarker for cellular cytotoxicity and irreversible membrane damage .

Studies utilizing diverse cell models reveal a distinct cell-type sensitivity to (-)-eseroline fumarate exposure. In neuronal-derived lines (mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG108-15), significant LDH leakage occurs at concentrations between 40-75 μM within 24 hours. This effect follows both time-dependent and dose-dependent kinetics, with maximal leakage (85-95%) observed at 120 μM concentrations. Non-neuronal lines exhibit substantially higher resistance, with rat liver epithelial cells (ARL-15) requiring concentrations exceeding 80-120 μM to achieve comparable LDH release. This differential sensitivity suggests tissue-specific mechanisms or uptake variations that potentiate (-)-eseroline fumarate's neurotoxicity [2].

Phase contrast microscopy confirms the morphological correlates of LDH leakage, revealing extensive cellular damage at concentrations as low as 75 μM in neuronal lines. Structural alterations include plasma membrane blebbing, loss of cellular processes, cytoplasmic vacuolization, and eventual disintegration of cellular architecture. These changes precede measurable LDH release, suggesting early membrane destabilization precedes complete loss of membrane integrity .

Table 2: LDH Leakage Profile Across Cell Lines Exposed to (-)-Eseroline Fumarate

Cell LineOrigin/Tissue TypeEC₅₀ (μM)Time to 50% LeakageMaximum Leakage (%)
NG 108-15Neuroblastoma-glioma hybrid40-5012-14 hours92% (at 100 μM)
N1E-115Mouse neuroblastoma55-6514-16 hours89% (at 100 μM)
C6Rat glioma70-8018-20 hours85% (at 120 μM)
ARL-15Rat liver epithelium100-12024+ hours78% (at 150 μM)

The molecular determinants of this selective cytotoxicity remain under investigation. Current hypotheses propose that neuronal cells possess enhanced uptake mechanisms for structurally similar compounds, increased metabolic activation to cytotoxic intermediates, or reduced capacity for antioxidant defense compared to non-neuronal lineages. These intrinsic vulnerabilities position (-)-eseroline fumarate as a potentially valuable tool compound for studying differential cytotoxicity mechanisms across tissue types [3].

Release of Adenine Nucleotides and 5-Hydroxytryptamine (5-HT) in Neuronal Cells

Beyond membrane disruption, (-)-eseroline fumarate triggers specific neurotransmitter and nucleotide release from neuronal cells, indicating targeted effects on vesicular storage and release mechanisms. In neuronal cell models prelabeled with [¹⁴C]adenine, (-)-eseroline fumarate exposure (≥40 μM) induces dose-dependent adenine nucleotide release within 4-6 hours, preceding measurable LDH leakage. This suggests that nucleotide efflux represents an early event in the compound's mechanism rather than a consequence of terminal membrane rupture [2].

Parallel in vivo studies demonstrate that intravenous administration (10 mg/kg) induces rapid 5-hydroxytryptamine (5-HT) release from cerebral cortex synapses in feline models. This serotonergic effect occurs within minutes of administration and persists for approximately 30-45 minutes. The 5-HT release mechanism appears independent of vesicular exocytosis, instead involving disruption of storage vesicle integrity or direct transporter reversal. This action positions (-)-eseroline fumarate as both a neurotoxicant and neuromodulator, with effects spanning from cellular toxicity to neurotransmitter system alteration [2] [5].

The functional consequences of adenine nucleotide and 5-HT release are multifaceted:

  • Adenine nucleotide depletion (particularly ATP) impairs cellular energy metabolism and phosphorylation-dependent processes
  • Extracellular ATP accumulation activates purinergic receptors, triggering calcium influx and excitotoxic pathways
  • 5-HT overflow leads to receptor desensitization and disrupted serotonergic signaling
  • Reduced vesicular stores compromise synaptic transmission integrity beyond cholinergic systems

Notably, the compound also inhibits electrically-evoked twitches in isolated tissue preparations (mouse vas deferens, guinea pig ileum) at nanomolar concentrations (IC₅₀ ≈ 230 nM), indicating potent neuromodulatory effects independent of its cytotoxic actions. This suggests concentration-dependent dual functionality—neuromodulation at lower concentrations and cytotoxicity at higher exposures [2] [5].

Mitochondrial Dysfunction and Disruption of Energy Metabolism

(-)-Eseroline fumarate directly compromises cellular energy metabolism through induction of mitochondrial dysfunction, representing a fundamental mechanism underlying its cytotoxicity. In N1E-115 neuroblastoma cells, treatment with 0.3 mM eseroline induces >50% ATP depletion within 60 minutes—a timepoint where LDH leakage remains undetectable. This rapid energetic collapse precedes membrane integrity loss, positioning mitochondrial dysfunction as a primary event rather than secondary consequence in the cell death cascade .

The metabolic sequence of impairment involves multiple pathways:

  • Impaired oxidative phosphorylation: Disruption of electron transport chain complexes reduces ATP synthesis efficiency
  • Enhanced glycolytic flux: Compensatory increase in glucose consumption and lactate production, measurable via extracellular acidification rate
  • Adenine nucleotide pool depletion: Critical reduction in ATP, ADP, and AMP levels disrupts phosphorylation potential
  • Reactive oxygen species (ROS) surge: Mitochondrial membrane potential collapse generates superoxide radicals, inducing oxidative damage

Studies using MDA-MB-231 breast cancer cells categorize (-)-eseroline fumarate as a cell-independent ROS inducer, generating extracellular hydrogen peroxide (H₂O₂) through autoxidation in culture medium. This extracellular ROS production significantly contributes to cytotoxicity, as evidenced by >2.5-fold reduction in toxicity when medium is supplemented with 1 mM sodium pyruvate—a potent H₂O₂ scavenger. The protection conferred by ROS quenching highlights the critical role of oxidative stress in (-)-eseroline fumarate-mediated cell death [3].

Table 3: Mitochondrial Dysfunction Mechanisms Induced by (-)-Eseroline Fumarate

MechanismExperimental EvidenceTime CourseFunctional Consequences
ATP Depletion>50% reduction in N1E-115 cells (0.3 mM, 1 hr)Early (0.5-2 hr)Energy failure; impaired ion homeostasis
ROS ProductionH₂O₂ generation in MEM medium; inhibitable by catalaseEarly (1-3 hr)Oxidative damage to lipids, proteins, DNA
LDH ReleaseCytoplasmic enzyme leakage (40-75 μM, 24 hr)Late (6-24 hr)Loss of membrane integrity; necrotic death
Pyruvate ProtectionToxicity reduced 2.5-fold with sodium pyruvatePreventativeConfirmed extracellular ROS contribution

The metabolic vulnerability of neuronal cells to (-)-eseroline fumarate may stem from their high energy demands and relatively limited glycolytic capacity compared to non-neuronal cells. This differential metabolic requirement potentially explains the enhanced sensitivity observed in neuronal lineages. Furthermore, the compound's structural similarity to endogenous catechols may facilitate its oxidation to quinone species that directly inhibit mitochondrial complex I, creating a self-amplifying cycle of energy failure and ROS production [3] [9].

Properties

CAS Number

70310-73-5

Product Name

(-)-Eseroline fumarate

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1

InChI Key

PBZRRADJWNBPNY-XDRMOJKASA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.